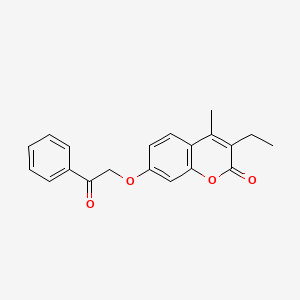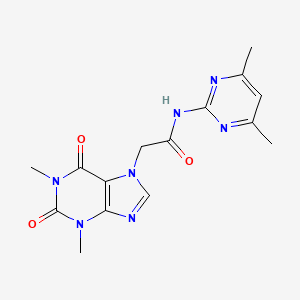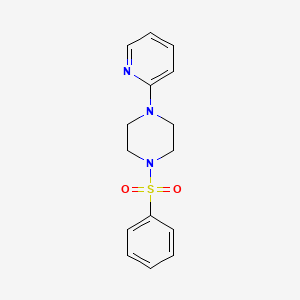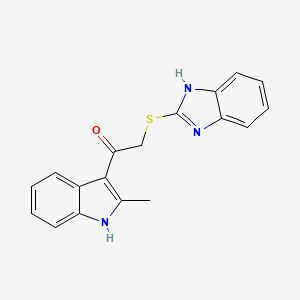
3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly known as Hesperetin, is a flavonoid found in various fruits and vegetables. It has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
Hesperetin exerts its biological effects through various mechanisms. It has been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and oxidative stress. It also has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and Physiological Effects:
Hesperetin has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been shown to improve endothelial function and reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
Hesperetin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. However, its poor solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Hesperetin. These include further studies on its potential to improve cardiovascular health, reduce the risk of diabetes, and improve cognitive function. Additionally, further studies are needed to elucidate the mechanisms underlying its anticancer properties and to develop more effective delivery systems to improve its solubility in water.
Conclusion:
Hesperetin is a flavonoid found in various fruits and vegetables that has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has also been studied for its potential to improve cardiovascular health, reduce the risk of diabetes, and improve cognitive function. Further research is needed to fully understand its mechanisms of action and to develop more effective delivery systems.
Méthodes De Synthèse
Hesperetin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits, through hydrolysis and decarboxylation. Alternatively, it can be synthesized through a chemoenzymatic approach using a combination of chemical and enzymatic reactions.
Applications De Recherche Scientifique
Hesperetin has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to improve cardiovascular health, reduce the risk of diabetes, and improve cognitive function.
Propriétés
IUPAC Name |
3-ethyl-4-methyl-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-16-13(2)17-10-9-15(11-19(17)24-20(16)22)23-12-18(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXCAKPMQLCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)

![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)

![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)

![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)